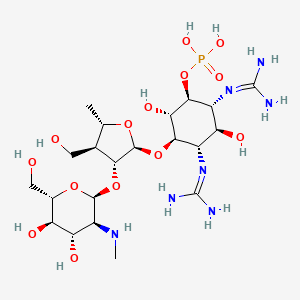

3'-Deoxydihydrostreptomycin 6-phosphate

Description

Properties

Molecular Formula |

C21H42N7O14P |

|---|---|

Molecular Weight |

647.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C21H42N7O14P/c1-5-6(3-29)15(40-18-10(26-2)13(33)11(31)7(4-30)39-18)19(38-5)41-16-8(27-20(22)23)12(32)9(28-21(24)25)17(14(16)34)42-43(35,36)37/h5-19,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)/t5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |

InChI Key |

LJIOWVLIRDRGSB-MLIDHZNVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Overall Streptomycin (B1217042) Biosynthesis Framework

The biosynthesis of streptomycin is a highly regulated and energy-intensive process involving a multitude of enzymatic steps. The assembly of the final molecule is not a linear process but rather a convergence of three separate biosynthetic branches.

The three core components of streptomycin are synthesized independently before their eventual linkage. uniprot.orggenome.jp The streptidine (B14820) moiety, a diguanidinated aminocyclitol, forms the central scaffold of the antibiotic. The L-streptose, a branched-chain sugar, and N-methyl-L-glucosamine, an amino sugar, are the other two building blocks. The genes encoding the enzymes for this complex synthesis are clustered together in the Streptomyces griseus genome.

Streptidine-6-phosphate is a pivotal intermediate in the biosynthesis of the streptidine portion of streptomycin. uniprot.orgnih.gov Its formation is a critical control point in the pathway. This phosphorylated intermediate serves as the acceptor molecule for the subsequent glycosylation steps, highlighting its centrality in the assembly of the complete streptomycin backbone. nih.gov The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase specifically recognizes streptidine-6-phosphate as the substrate for the transfer of the dihydrostreptose (B1196812) moiety. nih.gov

Position of 3'-Deoxydihydrostreptomycin 6-phosphate within the Biosynthetic Cascade

3'-Deoxydihydrostreptomycin 6-phosphate emerges at a late stage in the streptomycin biosynthetic pathway. Its direct precursor is O-alpha-L-dihydrostreptose (1→4) streptidine 6-phosphate. nih.gov The formation of 3'-deoxydihydrostreptomycin 6-phosphate from this precursor has been demonstrated through enzymatic conversion using a cell-free extract from Streptomyces griseus. nih.gov This reaction involves the attachment of the N-methyl-L-glucosamine moiety to the dihydrostreptosyl-streptidine-6-phosphate intermediate. The final step in the biosynthesis is the removal of the phosphate (B84403) group from the 6-position of the streptidine ring to yield the active streptomycin antibiotic. uniprot.org

Origin of Precursor Molecules

The carbon skeleton of all three components of streptomycin is ultimately derived from D-glucose, which is channeled into various metabolic pathways to generate the necessary building blocks.

D-glucose 6-phosphate serves as the primary starting material for the biosynthesis of all three moieties of streptomycin. biotechnologynotes.com This central metabolite of glycolysis is diverted to form the streptidine, streptose (B1236354), and N-methyl-L-glucosamine components through a series of complex enzymatic transformations.

The biosynthesis of the streptidine ring proceeds via myo-inositol. genome.jp D-glucose 6-phosphate is first converted to myo-inositol-1-phosphate, which is then dephosphorylated to myo-inositol. A series of oxidations, transaminations, and phosphorylations, followed by two crucial transamidination steps using arginine as the guanidino group donor, leads to the formation of streptidine-6-phosphate. genome.jp

Dihydrostreptosyl Streptidine 6-phosphate as a Direct Precursor

The biosynthesis of dihydrostreptomycin (B1670612) 6-phosphate from its immediate precursor, dihydrostreptosyl streptidine 6-phosphate (also known as O-alpha-L-dihydrostreptose (1→4) streptidine 6-phosphate), is a well-corroborated step in the streptomycin biosynthetic pathway. secondarymetabolites.orgnih.gov This specific reaction has been identified in the streptomycin-producing organism, Streptomyces griseus. secondarymetabolites.orgnih.gov

The conversion is catalyzed by a specific enzyme, dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase. wikipedia.org This enzyme facilitates the transfer of the dihydrostreptose moiety from its activated nucleotide sugar donor, dTDP-L-dihydrostreptose, to the streptidine 6-phosphate acceptor molecule. secondarymetabolites.orgwikipedia.org Research has shown that this transferase is highly specific to streptidine 6-phosphate as the acceptor; it shows no activity with streptidine, 2-deoxystreptamine (B1221613), or 4-deoxy-streptamine. wikipedia.org

The formation of dihydrostreptomycin 6-phosphate is confirmed through experiments using cell-free extracts from S. griseus. secondarymetabolites.orgnih.gov The identity of the product has been verified using paper chromatography and by its subsequent degradation to dihydrostreptobiosamine. secondarymetabolites.orgnih.gov The synthesis of the precursor itself, dihydrostreptosyl streptidine 6-phosphate, has also been demonstrated from dTDP-L-dihydrostreptose and streptidine 6-phosphate, solidifying its role as a crucial intermediate. secondarymetabolites.org

It is important to note that while this evidence confirms the pathway to dihydrostreptomycin 6-phosphate , the specific enzymatic step that leads to the 3'-deoxygenation to form the final target compound, 3'-deoxydihydrostreptomycin 6-phosphate , is not detailed in the available scientific literature. However, an enzyme known as dihydrostreptomycin-6-phosphate 3'alpha-kinase does exist, which catalyzes the phosphorylation of dihydrostreptomycin 6-phosphate at the 3' position, indicating enzymatic activity occurs at this site. wikipedia.org

| Reaction Step | Precursor | Enzyme | Product | Organism |

| Dihydrostreptosyl Transfer | Dihydrostreptosyl streptidine 6-phosphate | dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase | Dihydrostreptomycin 6-phosphate | Streptomyces griseus |

Parallel Pathways in Aminoglycoside Biosynthesis Relevant to the Compound

The concept of parallel biosynthetic pathways is a recurring theme in the production of aminoglycoside antibiotics. nih.gov This strategy allows microorganisms to generate structural diversity from a limited set of genes, often by utilizing enzymes with relaxed substrate specificity that can act on multiple, similar intermediates. nih.gov

While direct evidence for a parallel pathway that specifically produces 3'-deoxydihydrostreptomycin 6-phosphate alongside dihydrostreptomycin 6-phosphate is not documented, the principle is well-established in related antibiotic pathways. For instance, the biosynthesis of kanamycin (B1662678) A and B occurs via two parallel routes, where a key glycosyltransferase can utilize different sugar donors, channeling the synthesis into two branches. nih.gov Similarly, deoxygenation steps occurring on different intermediates are known in other antibiotic pathways, such as the C3' deoxygenation in gentamicin (B1671437) biosynthesis and the formation of 2,6-dideoxyhexoses in various natural products. dtu.dk

Enzymology of 3 Deoxydihydrostreptomycin 6 Phosphate Transformations

Enzymes Catalyzing the Formation of 3'-Deoxydihydrostreptomycin 6-phosphate

The formation of the core structure of streptomycin-related compounds is orchestrated by specific transferase enzymes. While the direct enzymatic synthesis of 3'-deoxydihydrostreptomycin 6-phosphate is not explicitly detailed, the characterization of dihydrostreptosyltransferases in Streptomyces griseus, the primary producer of streptomycin (B1217042), provides insight into the formation of its structural precursors. kegg.jpactinobase.orgwikipedia.org

A pivotal enzyme in the streptomycin biosynthetic pathway is dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase. nih.gov This enzyme has been isolated from Streptomyces griseus and purified to near homogeneity. nih.gov Its primary role is to catalyze the transfer of a dihydrostreptose (B1196812) moiety from the donor molecule, dTDP-L-dihydrostreptose, to the acceptor molecule, streptidine (B14820) 6-phosphate. nih.govnih.gov This reaction forms O-alpha-L-dihydrostreptose(1→4)-streptidine 6-phosphate, a key intermediate that is subsequently converted to dihydrostreptomycin (B1670612) 6-phosphate. nih.gov

The activity of this transferase is dependent on the presence of divalent cations, with Mn²⁺ or Mg²⁺ ions being effective; Co²⁺ was found to be as effective as Mg²⁺. nih.gov Studies on substrate specificity revealed that the enzyme is highly selective for its acceptor molecule, with streptidine 6-phosphate being the only active acceptor among those tested. Related compounds such as streptidine, 2-deoxystreptamine (B1221613), and 4-deoxystreptamine did not show any activity. nih.gov The formation of the dihydrostreptosyl-streptidine 6-phosphate backbone is a critical step, which precedes further modifications and transformations in the pathway.

**Table 1: Properties of dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase from *S. griseus***

| Property | Finding | Citation |

|---|---|---|

| Source Organism | Streptomyces griseus | nih.gov |

| Reaction Catalyzed | dTDP-L-dihydrostreptose + streptidine 6-phosphate → O-alpha-L-dihydrostreptose(1→4)-streptidine 6-phosphate + dTDP | nih.gov |

| Subunit Molecular Weight (Mr) | Approximately 35,000 | nih.gov |

| Apparent Molecular Weight (Mr) | Approximately 63,000 (suggests a dimeric structure) | nih.gov |

| Cofactor Requirement | Dependent on Mn²⁺ or Mg²⁺ ions | nih.gov |

| Acceptor Substrate Specificity | High specificity for streptidine 6-phosphate | nih.gov |

Enzymes Acting on 3'-Deoxydihydrostreptomycin 6-phosphate

Once formed, 3'-deoxydihydrostreptomycin 6-phosphate can serve as a substrate for several modifying enzymes, primarily kinases and phosphatases. These enzymes play crucial roles in the metabolism and bioinactivation of streptomycin and its derivatives.

Dihydrostreptomycin-6-phosphate 3'alpha-kinase is a phosphotransferase that catalyzes the transfer of a phosphate (B84403) group from ATP to an alcohol group on its substrate. wikipedia.org Its systematic name is ATP:dihydrostreptomycin-6-phosphate 3'alpha-phosphotransferase. wikipedia.orgqmul.ac.uk The primary reaction catalyzed by this enzyme is the phosphorylation of dihydrostreptomycin 6-phosphate to produce dihydrostreptomycin 3'alpha,6-bisphosphate. wikipedia.orgqmul.ac.ukgenome.jp

Crucially, research has shown that this enzyme exhibits a degree of substrate promiscuity. qmul.ac.ukgenome.jpexpasy.org In addition to its primary substrate, 3'-Deoxydihydrostreptomycin 6-phosphate can also act as an acceptor for the phosphate group transferred by this kinase. qmul.ac.ukgenome.jpexpasy.org This activity was noted in the work that first characterized the enzyme. qmul.ac.uk

Table 2: Summary of Dihydrostreptomycin-6-phosphate 3'alpha-kinase (EC 2.7.1.88)

| Attribute | Description | Citation |

|---|---|---|

| EC Number | 2.7.1.88 | wikipedia.orgqmul.ac.uk |

| Systematic Name | ATP:dihydrostreptomycin-6-phosphate 3'alpha-phosphotransferase | wikipedia.orgqmul.ac.uk |

| Primary Reaction | ATP + dihydrostreptomycin 6-phosphate ⇌ ADP + dihydrostreptomycin 3'alpha,6-bisphosphate | wikipedia.org |

| Substrate Specificity | Acts on dihydrostreptomycin 6-phosphate. Also accepts 3'-Deoxydihydrostreptomycin 6-phosphate as a substrate. | qmul.ac.ukgenome.jpexpasy.org |

Streptomycin 3"-kinase, also known as aminoglycoside 3"-phosphotransferase [APH(3")], is another key enzyme in the modification of streptomycin-related compounds. uniprot.orgwikipedia.orgnih.gov This enzyme, found in Streptomyces griseus, catalyzes the phosphorylation of the 3"-hydroxyl group on the N-methyl-L-glucosamine ring of streptomycin, using ATP as the phosphate donor. uniprot.orgnih.govqmul.ac.uk This modification is a mechanism of antibiotic inactivation. uniprot.org

This kinase demonstrates broad substrate specificity. The enzyme is known to phosphorylate not only streptomycin but also dihydrostreptomycin, 3'-deoxydihydrostreptomycin, and, significantly, their 6-phosphate derivatives. qmul.ac.ukexpasy.orgkegg.jp This indicates that Streptomycin 3"-kinase can act on 3'-deoxydihydrostreptomycin 6-phosphate, adding a second phosphate group to the molecule.

Table 3: Summary of Streptomycin 3"-kinase (EC 2.7.1.87)

| Attribute | Description | Citation |

|---|---|---|

| EC Number | 2.7.1.87 | qmul.ac.ukexpasy.org |

| Systematic Name | ATP:streptomycin 3"-phosphotransferase | wikipedia.orgqmul.ac.uk |

| Source Organism | Streptomyces griseus | uniprot.org |

| Primary Reaction | ATP + streptomycin ⇌ ADP + streptomycin 3"-phosphate | wikipedia.orgqmul.ac.uk |

| Substrate Specificity | Phosphorylates streptomycin, dihydrostreptomycin, 3'-deoxydihydrostreptomycin, and their 6-phosphate derivatives. | qmul.ac.ukexpasy.orgkegg.jp |

Streptomycin 6-phosphate phosphatase (EC 3.1.3.39) is a hydrolase that participates in the final steps of streptomycin biosynthesis. wikipedia.org This enzyme catalyzes the removal of the phosphate group from the 6-position of the streptidine ring of streptomycin 6-phosphate, yielding the active antibiotic, streptomycin. wikipedia.orguniprot.org The enzyme belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org

Studies have shown that this phosphatase, sourced from Streptomyces griseus, specifically cleaves streptomycin-6-phosphate and can also act, albeit more slowly, on streptomycin-3''-phosphate. uniprot.orgnih.gov While the substrate range includes phosphorylated streptomycin variants, current literature based on the search results does not explicitly state whether 3'-deoxydihydrostreptomycin 6-phosphate serves as a substrate for this phosphatase.

Mechanistic Investigations of Key Enzymatic Reactions

The enzymatic transformations involving 3'-deoxydihydrostreptomycin 6-phosphate are carried out by phosphotransferases (kinases) and phosphohydrolases (phosphatases), each with distinct catalytic mechanisms.

The kinases, Dihydrostreptomycin-6-phosphate 3'alpha-kinase and Streptomycin 3"-kinase, function as phosphotransferases. wikipedia.orgwikipedia.org Their mechanism involves the transfer of the terminal (gamma) phosphate group from a donor molecule, typically ATP, to a hydroxyl group on the acceptor substrate. nih.gov The catalytic process involves the binding of both the aminoglycoside substrate and ATP within the enzyme's active site. nih.gov The substrate promiscuity observed in these enzymes, allowing them to act on compounds like 3'-deoxydihydrostreptomycin 6-phosphate, may be attributed to flexibility within the antibiotic-binding pocket, which can feature alternative subsites to accommodate structurally diverse substrates. nih.gov

In contrast, Streptomycin 6-phosphate phosphatase operates via a hydrolase mechanism. wikipedia.org As a member of the alkaline phosphatase family, its catalytic action involves the nucleophilic attack on the phosphorus atom of the substrate's phosphate group. uniprot.orgnih.gov This is typically followed by the formation of a phosphorylated enzyme intermediate and its subsequent hydrolysis, releasing inorganic phosphate and the dephosphorylated product. nih.gov The active site of such phosphatases contains highly conserved residues, such as cysteine and arginine, which are critical for the nucleophilic attack and for stabilizing the transition state of the reaction, respectively. nih.gov

Phosphate Transfer Mechanisms

The final step in the biosynthesis of streptomycin is the dephosphorylation of a phosphorylated precursor. researchgate.netoup.com The enzyme responsible for the removal of the phosphate group from what is likely streptomycin 6-phosphate is a phosphatase. researchgate.netnih.gov Research on Streptomyces has identified enzyme preparations containing streptomycin 6-phosphate phosphatase activity. researchgate.net These enzymes act as phosphoric monoester hydrolases. nih.gov

The mechanism of phosphate transfer by these phosphatases is not limited to simple hydrolysis. These enzymes also exhibit phosphotransferase activity, meaning they can transfer the phosphate group from a phosphorylated donor, such as dihydrostreptomycin 6-[³²P]phosphate, to other acceptor molecules like aminocyclitols (e.g., streptamine (B1206204) and 2-deoxystreptamine) instead of water. researchgate.net This transferase activity is significant, as these aminocyclitols, when present in millimolar concentrations, can effectively compete with water for the phosphate group. researchgate.net The phosphate is preferentially transferred to hydroxyl groups that are positioned ortho to an amino group on the aminocyclitol acceptor. researchgate.net This specificity contrasts with ATP:aminocyclitol kinases, which phosphorylate hydroxyl groups para to amino groups. researchgate.net

The regulation of phosphatase activity is also a key aspect. In Streptomyces species, the expression of genes encoding phosphatases is controlled by the PhoR-PhoP two-component system, which responds to the availability of inorganic phosphate in the environment. mdpi.comnih.gov When phosphate levels are low, this system upregulates the expression of various genes, including those for phosphatases, to scavenge phosphate from the surroundings. mdpi.comnih.gov

Cofactor Requirements and Interactions (e.g., ATP, NADP+)

The enzymatic transformations in the streptomycin biosynthesis pathway are dependent on various cofactors, which are essential for the catalytic activity of the enzymes. nih.gov

ATP: Adenosine triphosphate (ATP) is a crucial cofactor, primarily serving as a phosphate donor in phosphorylation reactions catalyzed by kinases. wikipedia.org For instance, the enzyme dihydrostreptomycin-6-phosphate 3'α-kinase (EC 2.7.1.88) utilizes ATP to phosphorylate dihydrostreptomycin 6-phosphate, yielding ADP and dihydrostreptomycin 3'α,6-bisphosphate. wikipedia.org This reaction highlights the role of ATP in modifying the streptomycin precursor. Similarly, aminoglycoside phosphotransferases (APH), such as APH(6), catalyze the transfer of the γ-phosphate group from ATP to the hydroxyl group of streptomycin, a mechanism that also confers antibiotic resistance. researchgate.net

NADP+: While direct evidence for NADP+ involvement specifically with 3'-deoxydihydrostreptomycin 6-phosphate is limited in the provided results, the broader context of streptomycin biosynthesis suggests the involvement of oxidoreductases which typically use NAD(P)+/NAD(P)H as cofactors. nih.govnih.gov For example, the oxidation of the dihydrostreptose moiety to the streptose (B1236354) moiety in streptomycin is a critical step. An oxidoreductase localized in the cell membrane of Streptomyces griseus catalyzes the oxidation of dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate. nih.gov Although this specific enzyme did not require the addition of external cofactors in cell-free systems, suggesting it may be tightly bound, it is part of a class of enzymes that are fundamentally dependent on such cofactors for their redox chemistry. nih.govnih.gov

The balance and regeneration of these cofactors are vital for maintaining metabolic flux towards streptomycin production. nih.govmdpi.com

Biochemical Characterization of Enzymes

The efficiency and activity of enzymes are highly dependent on environmental conditions. The characterization of these parameters is essential for understanding their function in vivo and for potential biotechnological applications. nih.gov

pH and Temperature Optima

The catalytic activity of enzymes is profoundly influenced by pH and temperature. Each enzyme functions optimally within a specific range of these parameters. For enzymes involved in streptomycin biosynthesis in Streptomyces, such as those from Streptomyces griseus, the optimal conditions reflect the typical growth conditions of the organism.

While specific data for the phosphatase acting on 3'-deoxydihydrostreptomycin 6-phosphate is not detailed in the search results, general characteristics of enzymes from Streptomyces species can be inferred. For example, various enzymes from Streptomyces strains have been characterized with temperature optima often falling in the range of 28-37°C. nih.govjptcp.com For instance, a glutamate (B1630785) decarboxylase from a Streptomyces species showed optimal performance at 37°C. nih.gov The pH optima for enzymes can vary more widely depending on their subcellular location and reaction mechanism. For example, a catalase-peroxidase from Thermobacillus xylanilyticus exhibited different pH optima for its two activities: pH 7 for peroxidase activity and pH 9 for catalase activity. researchgate.net Models have been developed to describe the relationship between enzyme activity and these two parameters. nih.govnih.gov

Table 1: General pH and Temperature Optima for Streptomyces Enzymes

| Enzyme Type | Organism | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Glutamate Decarboxylase | Streptomyces sp. | Acidic | 37 |

| Catalase-Peroxidase | Thermobacillus xylanilyticus | 7.0 (Peroxidase) | 45 |

Enzyme Kinetics and Substrate Affinity

Enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions and the affinity of enzymes for their substrates. Key parameters include the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. cureffi.org

For the APH(6)-Id enzyme, a streptomycin phosphotransferase, steady-state kinetic analysis has been performed. The results revealed a Kₘ for streptomycin of 0.38 ± 0.13 mM and a Kₘ for ATP of 1.03 ± 0.1 mM. researchgate.net The maximum velocity (Vₘₐₓ) was determined to be 3.2 ± 1.1 µmol/min/mg, with a catalytic rate constant (k꜀ₐₜ) of 1.7 ± 0.6 s⁻¹. researchgate.net The catalytic efficiency, often expressed as k꜀ₐₜ/Kₘ, is a measure of how efficiently an enzyme converts a substrate into a product. cureffi.org The binding affinity is a crucial determinant of substrate specificity. nih.gov

Table 2: Kinetic Parameters of APH(6)-Id

| Parameter | Value | Unit |

|---|---|---|

| Kₘ (streptomycin) | 0.38 ± 0.13 | mM |

| Kₘ (ATP) | 1.03 ± 0.1 | mM |

| Vₘₐₓ | 3.2 ± 1.1 | µmol/min/mg |

Genetic and Molecular Underpinnings of Biosynthesis

Identification and Annotation of Biosynthetic Gene Clusters

The genes responsible for streptomycin (B1217042) biosynthesis are organized into a large cluster, which in Streptomyces griseus N2-3-11 spans over 25 kilobase pairs of DNA. nih.gov This cluster contains genes encoding the enzymes for the synthesis of the three distinct moieties of streptomycin: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine, all of which are derived from glucose-6-phosphate. nih.gov Additionally, the cluster houses regulatory genes, resistance genes, and transport-related genes. nih.gov

New insights into the organization, structure, and function of the streptomycin (str) biosynthetic gene clusters have been gained through hybridization studies and nucleotide sequencing of the clusters from Streptomyces griseus and Streptomyces glaucescens. asm.org These studies have revealed considerable divergence in the structure of these clusters between different species. asm.org Genes putatively involved in the synthesis of the dihydrostreptose (B1196812) and N-methyl-L-glucosamine components of streptomycin have been identified within these clusters. asm.org

A central region of the streptomycin biosynthetic gene cluster in S. griseus has been analyzed in detail, revealing two significant open reading frames (ORFs). One of these, APH(6), was identified as the primary resistance gene, encoding streptomycin 6-phosphotransferase. uniprot.org This enzyme, with a molecular weight of approximately 33 kDa, confers resistance by phosphorylating streptomycin. uniprot.org

Table 1: Key Genes in the Streptomycin Biosynthetic Gene Cluster of Streptomyces griseus

| Gene | Encoded Protein/Function | Role in Biosynthesis |

| strA | Streptomycin 6-phosphotransferase | Resistance to streptomycin |

| strB1 | Amidinotransferase | Involved in the biosynthesis of the streptidine moiety |

| strF | Putative epimerase | Involved in the biosynthesis of the streptose moiety |

| strN | Aminotransferase | Involved in the biosynthesis of the streptose moiety |

| strS | Regulatory protein | Regulation of gene expression |

| strR | Pathway-specific transcriptional activator | Positive regulation of streptomycin biosynthetic genes |

| stsC | L-glutamine:scyllo-inosose aminotransferase | Involved in the biosynthesis of the streptidine moiety |

| strM | Deoxysugar epimerase | Involved in streptomycin biosynthesis |

Regulation of Gene Expression in Producer Organisms (e.g., Streptomyces)

The expression of the streptomycin biosynthetic genes in Streptomyces griseus is tightly regulated by a complex signaling network. This intricate control mechanism ensures that the antibiotic is produced at the appropriate time in the organism's life cycle. A key player in this regulation is a small, diffusible signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). tandfonline.comnih.gov

The A-factor regulatory cascade is a well-studied system that governs both streptomycin production and morphological differentiation in S. griseus. frontiersin.org At extremely low concentrations, A-factor binds to a repressor-type receptor protein called ArpA. tandfonline.comnih.gov In the absence of A-factor, ArpA binds to the promoter region of the adpA gene, repressing its transcription. tandfonline.comnih.gov The binding of A-factor to ArpA causes a conformational change in ArpA, leading to its dissociation from the adpA promoter. tandfonline.comnih.gov

The derepression of adpA allows for the synthesis of the AdpA protein, which is a key transcriptional activator. nih.govasm.org AdpA, in turn, activates the transcription of a large number of genes, known as the AdpA regulon, which are involved in various cellular processes, including secondary metabolism. asm.orgnih.govasm.orgnih.gov One of the critical targets of AdpA is the strR gene. tandfonline.com

StrR encodes a pathway-specific transcriptional activator protein that directly controls the expression of the other streptomycin biosynthetic genes. nih.govuniprot.orguniprot.org The StrR protein binds to multiple specific recognition sites within the streptomycin gene cluster, thereby activating the transcription of the structural genes required for streptomycin biosynthesis. nih.gov The consensus sequence for StrR binding has been identified as GTTCGActG(N)11CagTcGAAc. nih.gov The C-terminal domain of the StrR protein is essential for its function as a transcriptional activator. oup.com

In addition to this primary regulatory cascade, other factors have been implicated in the control of streptomycin production. For instance, the introduction of a high-copy-number plasmid containing the rspB gene into S. griseus was found to inhibit streptomycin production, suggesting a role for RspB in the negative regulation of the biosynthetic pathway. nih.gov Furthermore, post-translational modifications, such as the acetylation of the StrM protein, a deoxysugar epimerase, at a critical lysine (B10760008) residue (Lys70), have been shown to abolish its enzymatic activity, suggesting that this modification acts as a limiter of streptomycin biosynthesis. nih.gov

Table 2: Key Regulatory Components in Streptomycin Biosynthesis

| Component | Type | Function |

| A-factor | Small signaling molecule | Initiates the regulatory cascade by binding to ArpA |

| ArpA | Repressor protein | Represses the transcription of adpA in the absence of A-factor |

| AdpA | Transcriptional activator | Activates the transcription of strR and other genes in the AdpA regulon |

| StrR | Pathway-specific transcriptional activator | Binds to promoters within the str gene cluster to activate transcription of biosynthetic genes |

| StrS | Regulatory protein | Additional regulatory element in the str gene cluster |

| RspB | Putative negative regulator | Inhibition of streptomycin production when overexpressed |

Enzyme Engineering and Directed Evolution Approaches for Biosynthetic Enzymes

The manipulation of biosynthetic pathways through enzyme engineering and directed evolution offers a powerful strategy for enhancing the production of natural products and generating novel analogs. uniprot.org While specific examples of directed evolution applied to the enzymes in the 3'-deoxydihydrostreptomycin 6-phosphate pathway are not extensively documented in the literature, the principles of these techniques are broadly applicable to Streptomyces and other antibiotic-producing organisms.

Directed evolution mimics the process of natural selection in the laboratory to improve the properties of enzymes. wikipedia.org This typically involves generating a library of mutant genes through random mutagenesis or gene recombination, followed by screening or selection for variants with desired characteristics, such as improved activity, stability, or altered substrate specificity. wikipedia.orgsigmaaldrich.comnih.govberstructuralbioportal.org

In the context of streptomycin biosynthesis, enzyme engineering could be employed to:

Alter the substrate specificity of glycosyltransferases or modifying enzymes to incorporate different sugar moieties, potentially leading to the creation of novel aminoglycoside antibiotics. nih.gov

Improve the stability of biosynthetic enzymes under industrial fermentation conditions.

One example of a naturally occurring post-translational modification that has been studied is the acetylation of StrM, a deoxysugar epimerase. nih.gov The acetylation of Lys70 in StrM abolishes its enzymatic activity, indicating that preventing this modification could be a strategy to enhance streptomycin production. nih.gov This highlights how understanding the natural regulation of enzyme activity can inform engineering strategies.

Furthermore, genetic manipulation of Streptomyces is a crucial tool for both academic research and industrial applications. rcsb.org Strategies include the expression of multiple copies of the entire biosynthetic gene cluster, refactoring of the cluster with different regulatory elements, and heterologous expression in optimized host strains. rcsb.org

Advanced Research Methodologies and Analytical Approaches

Methods for Enzymatic Synthesis and Preparation of Intermediates

The biosynthesis of streptomycin (B1217042) and its intermediates is a multi-step process governed by a cascade of enzymes. biotechnologynotes.com Researchers have developed advanced in vitro methods to study these reactions, providing a controlled environment to investigate individual steps and intermediates like 3'-deoxydihydrostreptomycin 6-phosphate.

Cell-free protein synthesis (CFPS) systems, particularly those derived from Streptomyces, have become a powerful tool for studying the biosynthesis of natural products. nih.govnih.gov These systems utilize crude cell extracts that contain the necessary machinery for transcription and translation, allowing researchers to produce and study specific enzymes from a biosynthetic gene cluster. rsc.orgacs.org By supplying the necessary DNA, amino acids, and precursor molecules, these "one-pot" reactions can be used to synthesize and characterize biosynthetic enzymes and their products. nih.govresearchgate.net This approach offers a platform to prototype and analyze complex biosynthetic pathways, such as the one leading to streptomycin, in microscale reactions. nih.gov

The preparation of these extracts is a critical step, involving the cultivation of Streptomyces strains, harvesting the cells, and lysing them to release the cellular contents. nih.gov To study specific metabolites or intermediates, it is often necessary to prepare protein-free samples to prevent enzymatic degradation and interference with analytical techniques. This is typically achieved through methods like precipitation with reagents such as trichloroacetic acid or a mixture of chloroform (B151607) and n-butanol (Sevag reagent), followed by centrifugation to separate the proteins from the small-molecule intermediates in the supernatant. nih.govmdpi.com

Radiolabeling is a classic and highly sensitive technique used to trace the metabolic fate of precursor molecules in a biosynthetic pathway. In the study of streptomycin biosynthesis, researchers have used radiolabeled compounds to determine the origin of different parts of the molecule. researchgate.net For example, studies using L-arginine-guanidino-¹⁴C demonstrated that the guanidine (B92328) groups of streptomycin are derived from the transamidination of arginine. researchgate.net Similarly, experiments with ¹⁴CO₂ showed its incorporation into the guanidine side chains, suggesting a pathway involving CO₂ as an intermediate. researchgate.net

This methodology is directly applicable to tracking the formation of intermediates like 3'-deoxydihydrostreptomycin 6-phosphate. By introducing a radiolabeled precursor, such as labeled glucose (the ultimate source of all carbon atoms in streptomycin), researchers can follow the label through the various enzymatic steps. biotechnologynotes.comgenome.jp Subsequent isolation and analysis of intermediates allow for the confirmation of their position within the biosynthetic pathway and provide insights into the sequence of enzymatic reactions.

Analytical Techniques for Compound Detection and Quantification in Research Samples

Once biosynthetic intermediates are produced, either in vivo or in vitro, sensitive and accurate analytical methods are required for their detection, separation, and quantification.

Chromatography is a cornerstone of analytical chemistry in natural product research. Historically, paper chromatography was employed in early enzymatic studies of streptomycin biosynthesis to separate and identify intermediates and products of reactions, such as the transamidination of inosamine derivatives. nih.gov

More recently, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), has become the method of choice for the analysis of streptomycin and its derivatives due to its high resolution, sensitivity, and speed. jpmsonline.com Researchers have developed and validated RP-HPLC methods for separating various streptomycin derivatives from the parent compound and from each other. jpmsonline.comscispace.com These methods often use a C18 column and a mobile phase consisting of a buffered aqueous solution with an organic modifier like acetonitrile. jpmsonline.comjpmsonline.com The technique has proven effective for quantifying streptomycin and its related compounds in various samples, including fermentation broths and purified extracts. nih.govresearchgate.net The use of post-column derivatization with a fluorometric detector can further enhance the sensitivity and selectivity of HPLC methods for aminoglycosides. scispace.com

| HPLC Method Details for Streptomycin Derivatives Analysis | |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Typically a C18 column (e.g., Nucludar C18-DB) jpmsonline.com |

| Mobile Phase | Buffered aqueous solution with organic modifiers (e.g., acetonitrile) jpmsonline.com |

| Detection | UV-Vis or Fluorometric (with post-column derivatization) jpmsonline.comscispace.com |

| Application | Separation and quantification of streptomycin and its derivatives nih.govjpmsonline.com |

| Example Retention Times | Standard Streptomycin: 5.352 min; Derivatives: 2.102 min, 6.19 min, 7.695 min jpmsonline.com |

| Recovery Rate | Found to be ≥91.5% for streptomycin in serum samples nih.gov |

Structural Biology of Associated Enzymes

Understanding the function of the enzymes that synthesize 3'-deoxydihydrostreptomycin 6-phosphate requires detailed knowledge of their three-dimensional structures. Structural biology provides atomic-level insights into enzyme mechanisms and substrate recognition.

X-ray crystallography is a primary technique for determining the high-resolution structure of proteins and other biological macromolecules. numberanalytics.comresearchgate.net This method involves crystallizing the target enzyme and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. numberanalytics.com The resulting electron density map allows for the construction of a detailed atomic model of the enzyme. numberanalytics.com

In the context of streptomycin, crystallographic studies have been instrumental. For instance, the crystal structure of the Thermus thermophilus 30S ribosomal subunit in complex with streptomycin has revealed how the antibiotic binds near the decoding site and induces misreading of the genetic code. nih.gov These studies show that streptomycin distorts the structure of the ribosome in a unique way, providing a structural basis for its mechanism of action. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. embopress.org This methodology allows researchers to observe the dynamic behavior of biological macromolecules, such as the enzymes involved in the streptomycin biosynthesis pathway, at an atomic level. embopress.org Although specific MD simulation studies focused exclusively on the interaction of an enzyme with 3'-Deoxydihydrostreptomycin 6-phosphate are not extensively documented, the principles of this technique are widely applied to understand enzyme-substrate interactions, conformational changes, and catalytic mechanisms. nih.govchemrxiv.org

For instance, MD simulations could be employed to investigate the binding of the precursor, 3'-deoxydihydrostreptomycin, to the active site of the kinase responsible for its phosphorylation, believed to be the StrN protein. consensus.app Such simulations would involve creating a three-dimensional model of the enzyme-substrate complex and calculating the forces between atoms to simulate their motion. This can reveal critical information about the stability of the complex, the key amino acid residues involved in substrate recognition and binding, and the conformational changes that occur during the phosphorylation process.

Table 1: Potential Applications of Molecular Dynamics Simulations in the Study of 3'-Deoxydihydrostreptomycin 6-phosphate Formation

| Area of Investigation | Potential Insights from MD Simulations |

| Enzyme-Substrate Binding | Identification of key amino acid residues in the StrN active site that interact with 3'-deoxydihydrostreptomycin. |

| Conformational Dynamics | Elucidation of structural changes in the StrN enzyme upon substrate binding and phosphorylation. |

| Catalytic Mechanism | Visualization of the transfer of the phosphate (B84403) group from a donor molecule (like ATP) to the substrate. |

| Product Release | Understanding the mechanism by which 3'-Deoxydihydrostreptomycin 6-phosphate is released from the enzyme's active site. |

These computational studies are invaluable for generating hypotheses that can be tested experimentally, providing a deeper understanding of the enzymatic step that leads to the formation of 3'-Deoxydihydrostreptomycin 6-phosphate.

In Silico Analysis of Enzyme Variants

In silico analysis involves the use of computer algorithms and databases to predict the functional consequences of genetic variations. nih.gov This approach is particularly useful for studying the impact of mutations on enzyme function without the need for extensive laboratory experiments. pasteur.ac.ir In the context of 3'-Deoxydihydrostreptomycin 6-phosphate, in silico tools can be used to analyze variants of the strN gene, which is predicted to encode the kinase responsible for the 6-phosphorylation step. consensus.app

By analyzing the sequence and predicted structure of StrN enzyme variants, researchers can forecast how specific amino acid changes might affect the enzyme's stability, substrate binding affinity, and catalytic activity. researchgate.net Various computational tools can predict the pathogenicity or damaging effect of a mutation based on factors like amino acid conservation across species, the physicochemical properties of the substituted amino acid, and the location of the mutation within the protein's structure. pasteur.ac.irnih.gov

Table 2: Representative In Silico Tools for Analyzing Enzyme Variants

| Tool | Principle of Analysis | Predicted Impact |

| SIFT (Sorting Intolerant From Tolerant) | Based on the evolutionary conservation of amino acids in a protein family. | Predicts whether an amino acid substitution will be tolerated or affect protein function. |

| PolyPhen-2 (Polymorphism Phenotyping v2) | Uses a combination of sequence-based and structure-based predictive features. | Predicts the possible impact of an amino acid substitution on the structure and function of a human protein. |

| PROVEAN (Protein Variation Effect Analyzer) | Based on an alignment-based score that measures the change in sequence similarity. | Predicts whether a protein sequence variation is likely to be deleterious. |

While these tools provide valuable predictions, their findings are often considered preliminary and are typically validated through experimental methods such as site-directed mutagenesis and characterization of the resulting enzyme variant's activity.

Genetic Manipulation and Pathway Reconstruction in Model Systems

The biosynthesis of streptomycin, including the formation of 3'-Deoxydihydrostreptomycin 6-phosphate, is encoded by a cluster of genes in the producing organism, Streptomyces griseus. asm.org Genetic manipulation of this gene cluster and its reconstruction in other organisms, known as heterologous hosts, are powerful strategies for studying the functions of individual genes and for engineering the production of novel antibiotic derivatives. jmicrobiol.or.krnih.gov

The entire streptomycin biosynthesis gene cluster has been identified and sequenced, revealing the organization of genes responsible for the synthesis of the three moieties of the streptomycin molecule. consensus.appgenome.jp The strN gene, part of this cluster, has been identified as encoding a putative aminoglycoside phosphotransferase, consistent with its role in the phosphorylation of a streptomycin precursor. consensus.app

Research has demonstrated that the transfer of the complete streptomycin gene cluster into a suitable heterologous host, such as other Streptomyces species, can lead to the production of the antibiotic. mdpi.comnih.gov Conversely, the absence of certain genes within the cluster in some wild-type Streptomyces strains correlates with their inability to produce streptomycin. asm.orgnih.gov For example, strains lacking the strN gene, among others, were found to be non-producers of streptomycin, highlighting the essentiality of this gene in the biosynthetic pathway. nih.gov

Table 3: Key Genes in the Streptomycin Biosynthesis Cluster and Their Putative Functions

| Gene | Putative Function of Encoded Protein | Relevance to 3'-Deoxydihydrostreptomycin 6-phosphate |

| strD | dTDP-glucose synthase | Involved in the synthesis of the streptose (B1236354) moiety precursor. consensus.app |

| strE | dTDP-glucose dehydratase | Involved in the synthesis of the streptose moiety precursor. consensus.app |

| strL | dTDP-dihydrostreptose synthase | Involved in the synthesis of the streptose moiety precursor. consensus.app |

| strN | Aminoglycoside phosphotransferase | Believed to catalyze the phosphorylation of 3'-deoxydihydrostreptomycin to form 3'-Deoxydihydrostreptomycin 6-phosphate. consensus.app |

| strR | Pathway-specific transcriptional regulator | Controls the expression of the streptomycin biosynthetic genes. oup.com |

Comparative and Evolutionary Biochemical Studies

Comparison with Other Aminoglycoside Phosphorylated Intermediates

Phosphorylation is a recurrent and vital strategy in the biosynthesis of many aminoglycoside antibiotics. These phosphorylation events serve multiple purposes, including the activation of hydroxyl groups for subsequent modification (such as deoxygenation or glycosylation), prevention of the intermediate from being transported out of the cell, and ensuring substrate specificity for subsequent enzymes in the pathway. The role of 3'-deoxydihydrostreptomycin 6-phosphate is best understood by comparing it to phosphorylated intermediates in the biosynthetic pathways of other clinically significant aminoglycosides like gentamicin (B1671437) and kanamycin (B1662678).

In streptomycin (B1217042) biosynthesis, several phosphorylation steps occur. The streptidine (B14820) moiety is built upon a phosphorylated myo-inositol scaffold. Later in the pathway, dihydrostreptomycin (B1670612) is phosphorylated to dihydrostreptomycin 6-phosphate, which is then oxidized to streptomycin 6-phosphate before the final dephosphorylation step. The focus of this article, 3'-deoxydihydrostreptomycin 6-phosphate, represents a variation of this theme, arising from the processing of a deoxygenated precursor.

The gentamicin biosynthetic pathway provides a compelling parallel. For gentamicin to be effective against certain resistant bacteria, it must lack a 3'-hydroxyl group, a common site for inactivating phosphorylation by resistance enzymes. nih.gov The producing organism, Micromonospora echinospora, achieves this C-3' dehydroxylation through a clever mechanism that begins with phosphorylation. nih.gov The enzyme GenP first catalyzes the 3'-phosphorylation of the intermediates JI-20A and JI-20Ba. nih.govacs.org This phosphorylation converts the hydroxyl group into a good leaving group, facilitating its removal by the subsequent enzyme in the pathway, the PLP-dependent enzyme GenB3, which carries out the dideoxygenation. nih.gov This strategy highlights how biosynthesis pathways can evolve to use phosphorylation as an activation step for elimination reactions.

Similarly, the biosynthesis of kanamycin involves key phosphorylation steps. In pathogenic Nocardia species resistant to kanamycin, resistance is conferred by an aminoglycoside 3'-phosphotransferase (APH(3')), which converts kanamycin A into the inactive kanamycin A 3'-phosphate. nih.gov This same type of enzyme is integral to the biosynthesis of many aminoglycosides. In kanamycin-producing organisms, kinases phosphorylate intermediates to guide the synthetic process. wikipedia.org For instance, two distinct neomycin-kanamycin phosphotransferases have been identified in E. coli strains, showcasing the diversity of these enzymes. nih.gov The phosphorylation of specific hydroxyl groups on the 2-deoxystreptamine (B1221613) (2-DOS) or sugar rings is a prerequisite for the attachment of other sugar moieties or other modifications.

The table below summarizes the key differences and similarities between these phosphorylated intermediates.

| Feature | Streptomycin Pathway | Gentamicin Pathway | Kanamycin Pathway |

| Phosphorylated Intermediate | Dihydrostreptomycin 6-phosphate, Streptidine-6-phosphate | JI-20A-3'-phosphate, JI-20Ba-3'-phosphate | Kanamycin A 3'-phosphate (inactivation), various biosynthetic intermediates |

| Enzyme Type | Kinases (e.g., Streptidine kinase), Phosphatases | Aminoglycoside Phosphotransferase (GenP) | Aminoglycoside 3'-phosphotransferase (APH(3')) |

| Purpose of Phosphorylation | Final maturation (oxidation), scaffold formation, pathway channeling | Activation of 3'-OH for deoxygenation | Inactivation (resistance), activation for glycosylation/modification |

| Final Step | Dephosphorylation to yield active streptomycin | Dephosphorylation is part of the dideoxygenation/rearrangement process | Dephosphorylation to yield final active kanamycin |

This table provides a comparative overview of the role of phosphorylated intermediates in the biosynthesis of major aminoglycoside antibiotics.

Evolutionary Relationships of Biosynthetic Enzymes

The biosynthetic gene clusters for antibiotics are mosaics, assembled over evolutionary time through processes like horizontal gene transfer (HGT), gene duplication, and divergence. The streptomycin biosynthetic gene cluster is no exception. Studies have shown that the entire cluster, or parts of it, can be transferred between different species of Streptomyces found in the soil. asm.orgasm.org This mobility helps explain the presence of streptomycin production capabilities in phylogenetically diverse streptomycetes. oup.com

The enzymes involved in creating and modifying 3'-deoxydihydrostreptomycin 6-phosphate and its precursors share evolutionary links with a broader family of aminoglycoside-modifying enzymes (AMEs). AMEs, which include phosphotransferases (kinases), acetyltransferases, and nucleotidyltransferases, are the primary mechanism of clinical resistance to aminoglycosides. nih.gov It is widely believed that these resistance genes in pathogenic bacteria originated from the antibiotic-producing organisms themselves, where they initially served one of two roles: self-protection or as catalysts in the biosynthetic pathway. wikipedia.org

The phosphotransferases in the streptomycin pathway (e.g., streptidine kinase) are part of the APH family. Phylogenetic analysis reveals deep evolutionary roots for these enzymes, with distinct subfamilies showing preferences for different hydroxyl groups on the aminoglycoside scaffold. researchgate.net For example, the enzyme responsible for phosphorylating the 3'-hydroxyl group of kanamycin, APH(3'), is structurally and functionally related to eukaryotic serine/threonine kinases. wikipedia.orgnih.gov The phosphotransferase in the gentamicin pathway, GenP, also belongs to this family and is specifically adapted to phosphorylate intermediates to set up the crucial dehydroxylation step. nih.govnih.gov

The evolution of these biosynthetic pathways appears to be a dynamic process. The comparison between the streptomycin and bluensomycin (B1667139) biosynthetic pathways suggests a "gene duplication and divergence" model. kegg.jp These two antibiotics are structurally similar, but bluensomycin contains a carbamoylated bluensidine moiety instead of the diguanidinated streptidine of streptomycin. The enzymes catalyzing analogous steps in their respective pathways show homology, indicating they arose from a common ancestor. kegg.jp This suggests that new antibiotic structures can evolve through the recruitment and modification of existing enzymatic machinery. The discovery of parallel pathways in kanamycin biosynthesis, governed by the promiscuity of a glycosyltransferase, further illustrates the evolutionary flexibility that allows for the generation of diverse antibiotic structures from a common set of starting materials. elsevierpure.com

Interplay with Primary Metabolic Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway for Precursor Supply)

The production of complex secondary metabolites like streptomycin is metabolically expensive and relies heavily on the diversion of precursors from primary metabolism. All three components of the streptomycin molecule—streptidine, streptose (B1236354), and N-methyl-L-glucosamine—are ultimately derived from D-glucose. kegg.jp The cell utilizes central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP), to generate the necessary building blocks.

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. nih.gov Its primary functions are to produce NADPH for reductive biosynthesis and to generate pentose sugars, most notably ribose-5-phosphate, which is the precursor for nucleotide synthesis. nih.govnih.govkhanacademy.org The PPP also produces a variety of other sugar phosphates (e.g., erythrose-4-phosphate, sedoheptulose-7-phosphate) that can be used as precursors for aromatic amino acids and other biosynthetic pathways. nih.gov

The biosynthesis of the streptose and N-methyl-L-glucosamine moieties of streptomycin is directly dependent on precursors supplied by the pentose phosphate pathway and related sugar metabolism.

Streptose Moiety : The streptose portion is a branched-chain 6-deoxyhexose. Its synthesis starts from D-glucose, which is converted into dTDP-glucose. A series of enzymatic steps, including rearrangement and reduction, transform this intermediate into dTDP-L-dihydrostreptose, the activated precursor ready for glycosylation. kegg.jp The carbon backbone and the necessary re-arrangements to form this unusual sugar are derived from intermediates of glucose metabolism, with the PPP playing a key role in providing the necessary variety of sugar phosphate architectures.

N-Methyl-L-glucosamine Moiety : The synthesis of N-methyl-L-glucosamine is also derived from glucose. biosynth.comcymitquimica.comnih.gov While the precise enzymatic pathway is not as well-defined as that for streptose, it is understood to involve the conversion of a D-glucose-derived hexose (B10828440) into an L-hexose without the breaking of the carbon-carbon backbone. nih.gov This transformation requires epimerization and amination reactions. Glucosamine itself is an aminated sugar, and its precursors are generated from fructose-6-phosphate, a key intermediate of both glycolysis and the non-oxidative branch of the PPP. researchgate.net The PPP's role in interconverting various sugar phosphates (hexoses, pentoses, etc.) provides the metabolic flexibility needed to channel carbon from glucose into this specific building block. wikipedia.orgyoutube.com

The table below illustrates the connection between primary metabolism and the biosynthesis of streptomycin precursors.

| Streptomycin Moiety | Primary Metabolic Precursor | Key Supplying Pathway(s) |

| Streptidine | myo-Inositol (from Glucose-6-Phosphate) | Glycolysis / Gluconeogenesis |

| Streptose | dTDP-L-dihydrostreptose (from Glucose) | Glycolysis, Pentose Phosphate Pathway |

| N-Methyl-L-glucosamine | N-Methyl-L-glucosamine (from Glucose) | Glycolysis, Pentose Phosphate Pathway |

This table outlines the primary metabolic origins of the three core components of the streptomycin molecule.

Future Research Trajectories

Elucidation of Remaining Uncharacterized Biosynthetic Steps

A significant portion of the biosynthetic pathway leading to 3'-deoxydihydrostreptomycin 6-phosphate, particularly the formation of the N-methyl-L-glucosamine moiety, remains to be fully elucidated. kegg.jpgenome.jp While it is known that this sugar is derived from D-glucose, the precise enzymatic reactions and intermediates involved in this transformation are not well-defined. nih.govproquest.com Isotope labeling studies have suggested that the conversion of D-glucose to the L-hexose of N-methyl-L-glucosamine occurs without the cleavage of the carbon skeleton. nih.gov However, the specific enzymes responsible for the epimerization, amination, and methylation steps are yet to be definitively characterized.

Furthermore, the exact mechanism and timing of the glycosidic bond formation between the streptose (B1236354) and N-methyl-L-glucosamine moieties to form dihydrostreptobiosamine, and its subsequent attachment to the streptidine-6-phosphate core, require further investigation. The assembly of these three distinct components, all originating from D-glucose, into the final streptomycin (B1217042) backbone likely involves a series of finely orchestrated enzymatic reactions that are not yet fully understood. genome.jp

Discovery and Characterization of Novel Enzymes

The gaps in our understanding of the 3'-deoxydihydrostreptomycin 6-phosphate biosynthetic pathway point to the existence of yet-to-be-discovered or fully characterized enzymes. The search for these novel biocatalysts is a key area of future research. Based on the known chemical transformations, several classes of enzymes are expected to be involved.

| Enzyme Class | Putative Function in Streptomycin Biosynthesis |

| Glycosyltransferases | Catalyze the formation of the glycosidic linkages between streptidine-6-phosphate, streptose, and N-methyl-L-glucosamine. |

| Methyltransferases | Responsible for the N-methylation of the L-glucosamine moiety. |

| Aminotransferases | Involved in the introduction of amino groups onto the sugar rings. |

| Epimerases/Isomerases | Catalyze the conversion of D-glucose precursors into the L-sugar configuration of N-methyl-L-glucosamine. |

| Kinases | Involved in the phosphorylation of intermediates, such as the enzyme dihydrostreptomycin-6-phosphate 3'alpha-kinase which phosphorylates dihydrostreptomycin (B1670612) 6-phosphate. wikipedia.org |

Future research will likely involve a combination of bioinformatics to mine the Streptomyces genome for candidate genes, followed by heterologous expression and biochemical characterization of the encoded proteins to confirm their function. nih.gov

Metabolic Engineering for Enhanced Understanding of Pathway Flux

Metabolic engineering offers a powerful toolkit to investigate and optimize the biosynthesis of natural products like streptomycin. researchgate.netnih.gov By manipulating the expression of genes within the streptomycin biosynthetic cluster and related metabolic pathways, researchers can gain a deeper understanding of the metabolic flux towards 3'-deoxydihydrostreptomycin 6-phosphate and beyond.

Future metabolic engineering strategies could focus on several key areas:

Gene Overexpression and Knockout: Systematically overexpressing or deleting genes encoding enzymes in the pathway can help identify rate-limiting steps and bottlenecks. For example, knocking out the gene for an enzyme downstream of 3'-deoxydihydrostreptomycin 6-phosphate could lead to its accumulation, facilitating its study.

Regulatory Engineering: The expression of biosynthetic gene clusters in Streptomyces is often tightly regulated. researchgate.net Manipulating regulatory elements could "turn on" or enhance the expression of the entire pathway, leading to increased production.

| Metabolic Engineering Strategy | Objective | Potential Outcome |

| Overexpression of glucose uptake systems | Increase intracellular glucose concentration | Enhanced precursor supply for all three moieties of streptomycin. |

| Knockout of competing pathways | Divert metabolic flux towards streptomycin biosynthesis | Increased yield of streptomycin and its intermediates. |

| Overexpression of putative glycosyltransferases | Identify and confirm the function of enzymes responsible for moiety assembly | Elucidation of the final steps in the assembly of the streptomycin backbone. |

Development of in vitro Systems for Complex Pathway Reconstruction

The complexity of the streptomycin biosynthetic pathway makes its complete elucidation in vivo challenging. The development of in vitro systems, where the pathway is reconstructed outside the cell using purified enzymes, is a promising future research direction. Such systems allow for the precise control of reaction conditions and the unambiguous identification of enzyme function and intermediates.

Initial work has demonstrated the feasibility of studying parts of the pathway in vitro, such as the enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine (B14820) 6-phosphate. nih.gov Future efforts will likely focus on a more comprehensive reconstruction of the pathway leading to 3'-deoxydihydrostreptomycin 6-phosphate. This would involve the heterologous expression and purification of all the necessary enzymes and their combination in a single reaction vessel with the required substrates and cofactors.

The successful in vitro reconstruction of this part of the pathway would not only provide definitive answers to the remaining questions about the biosynthetic mechanism but also open up possibilities for the chemoenzymatic synthesis of novel streptomycin analogs with potentially improved therapeutic properties.

Q & A

Basic Research Questions

Q. What enzymatic reactions involve 3'-Deoxydihydrostreptomycin 6-phosphate as a substrate, and how are these reactions characterized?

- Answer : 3'-Deoxydihydrostreptomycin 6-phosphate acts as an acceptor in phosphorylation reactions catalyzed by dihydrostreptomycin-6-phosphate 3'α-kinase (EC 2.7.1.88). The enzyme transfers a phosphate group from ATP to form 3'α,6-bisphosphate derivatives. Reaction specificity can be confirmed using kinetic assays (e.g., measuring ADP production via coupled enzymatic systems) and structural validation via HPLC or mass spectrometry .

Q. What analytical methods are suitable for quantifying 3'-Deoxydihydrostreptomycin 6-phosphate in enzymatic assays?

- Answer : High-Performance Liquid Chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) and evaporative light scattering detection (ELSD) is effective. Mobile phases typically include acetonitrile and formic acid, optimized for resolving phosphorylated intermediates. Retention times and peak symmetry should be validated against standards .

Q. How can researchers differentiate 3'-Deoxydihydrostreptomycin 6-phosphate from structurally similar compounds like dihydrostreptomycin 6-phosphate?

- Answer : Use enzymatic specificity assays (e.g., comparing phosphorylation rates with EC 2.7.1.88) paired with structural analysis via NMR or tandem mass spectrometry. The absence of the 3'-hydroxyl group in 3'-deoxydihydrostreptomycin 6-phosphate alters its reactivity and chromatographic retention .

Advanced Research Questions

Q. How do structural modifications (e.g., 3'-deoxygenation) impact the interaction of dihydrostreptomycin derivatives with kinase enzymes?

- Answer : The 3'-deoxygenation reduces steric hindrance and hydrogen-bonding potential, which can enhance substrate binding to EC 2.7.1.88. Comparative kinetic studies (e.g., and measurements) and molecular docking simulations can reveal structural determinants of enzyme specificity .

Q. What experimental strategies resolve contradictions in reported enzymatic activity data for 3'-Deoxydihydrostreptomycin 6-phosphate?

- Answer :

- Standardize assay conditions : Use phosphate buffers (pH 7.4–7.5) to maintain enzyme stability .

- Validate enzyme purity : Bradford assays ( ) ensure protein integrity.

- Control cofactors : ATP concentration and Mg levels must be optimized to avoid non-specific phosphorylation .

- Cross-validate with orthogonal methods : Combine HPLC quantification with radiometric assays using P-ATP .

Q. How can researchers design a robust protocol to study the metabolic fate of 3'-Deoxydihydrostreptomycin 6-phosphate in bacterial resistance pathways?

- Answer :

- Step 1 : Radiolabel the compound with C or H to track incorporation into cellular metabolites.

- Step 2 : Use gene knockout models (e.g., streptomycin-resistant E. coli) to identify resistance-linked phosphatases or kinases.

- Step 3 : Couple LC-MS/MS with metabolic flux analysis to map downstream modifications (e.g., dephosphorylation or acetylation) .

Q. What are the challenges in crystallizing 3'-Deoxydihydrostreptomycin 6-phosphate-bound kinase complexes, and how can they be addressed?

- Answer :

- Challenge : The compound’s hydrophilicity complicates crystallization.

- Solution : Use PEG-based precipitants and co-crystallize with non-hydrolyzable ATP analogs (e.g., AMP-PNP).

- Validation : Confirm ligand occupancy via X-ray crystallography difference maps and thermal shift assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.